1-(tert-Butyl) 2,4-dimethyl (2S,4S)-pyrrolidine-1,2,4-tricarboxylate
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Overview
Description
1-(tert-Butyl) 2,4-dimethyl (2S,4S)-pyrrolidine-1,2,4-tricarboxylate is a complex organic compound known for its unique structural features and reactivity It contains a pyrrolidine ring substituted with tert-butyl and dimethyl groups, along with three carboxylate groups
Preparation Methods
The synthesis of 1-(tert-Butyl) 2,4-dimethyl (2S,4S)-pyrrolidine-1,2,4-tricarboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolidine Ring: Starting from a suitable precursor, the pyrrolidine ring is formed through cyclization reactions.
Introduction of tert-Butyl and Dimethyl Groups: The tert-butyl and dimethyl groups are introduced via alkylation reactions using appropriate alkyl halides.
Carboxylation: The carboxylate groups are introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents under controlled conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
1-(tert-Butyl) 2,4-dimethyl (2S,4S)-pyrrolidine-1,2,4-tricarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylate groups to alcohols.
Common reagents and conditions for these reactions include organic solvents, controlled temperatures, and specific catalysts to achieve the desired transformations.
Scientific Research Applications
1-(tert-Butyl) 2,4-dimethyl (2S,4S)-pyrrolidine-1,2,4-tricarboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific pathways.
Industry: It is used in the development of new materials and catalysts, contributing to advancements in polymer science and catalysis.
Mechanism of Action
The mechanism by which 1-(tert-Butyl) 2,4-dimethyl (2S,4S)-pyrrolidine-1,2,4-tricarboxylate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzymatic activity or alteration of receptor signaling, leading to various biological effects.
Comparison with Similar Compounds
1-(tert-Butyl) 2,4-dimethyl (2S,4S)-pyrrolidine-1,2,4-tricarboxylate can be compared with similar compounds such as:
1-(tert-Butyl) 2,4-dimethyl (2S,4S)-pyrrolidine-1,2,4-dicarboxylate: Lacks one carboxylate group, leading to different reactivity and applications.
1-(tert-Butyl) 2,4-dimethyl (2S,4S)-pyrrolidine-1,2,4-tetracarboxylate:
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity patterns.
Properties
IUPAC Name |
1-O-tert-butyl 2-O,4-O-dimethyl pyrrolidine-1,2,4-tricarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO6/c1-13(2,3)20-12(17)14-7-8(10(15)18-4)6-9(14)11(16)19-5/h8-9H,6-7H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGALWEUKFZWWKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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